1,3,5-Trichloro-2-(trifluoromethyl)benzene
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Overview
Description
1,3,5-Trichloro-2-(trifluoromethyl)benzene: is an organic compound with the molecular formula C₇H₂Cl₃F₃ . It is a derivative of benzene, where three chlorine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-(trifluoromethyl)benzene can be synthesized through several methodsThe reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trichloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the trifluoromethyl group can be replaced by other substituents.
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are used under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used under specific conditions.
Major Products Formed:
Substitution Reactions: Products such as 1,3,5-trichloro-2-(hydroxymethyl)benzene or 1,3,5-trichloro-2-(aminomethyl)benzene.
Oxidation and Reduction: Products such as 1,3,5-trichloro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: 1,3,5-Trichloro-2-(trifluoromethyl)benzene is used as a precursor in the synthesis of various organic compounds. It is also used in studies involving halogenated aromatic compounds and their reactivity .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 1,3,5-trichloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trifluorobenzene
Comparison: 1,3,5-Trichloro-2-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other trichlorobenzenes or trifluorobenzenes. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it more reactive in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
1,3,5-trichloro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDENGASVDXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548395 |
Source
|
Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-59-9 |
Source
|
Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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